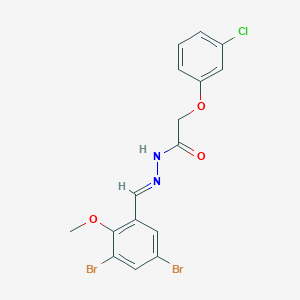![molecular formula C16H19N3O4S B5553241 (4-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5553241.png)
(4-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-1,4-oxazepan-6-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The study and development of heterocyclic compounds, including those containing pyrimidinyl and oxazepan motifs, are of significant interest in organic chemistry due to their diverse applications in medicinal chemistry and material science. These compounds often exhibit unique chemical and physical properties due to their complex molecular structures.
Synthesis Analysis
Synthesis approaches for complex heterocycles like the one described often involve multi-step reactions, including condensation, cyclization, and functional group transformations. For example, the synthesis of similar heterocyclic compounds has been achieved through methods such as three-component condensation (Gein et al., 2020) and reactions involving methanocycloundeca derivatives (Naya et al., 2004).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. For instance, structural analysis of related compounds has revealed insights into their conformation and electronic structure, aiding in understanding their reactivity and properties (Gumus et al., 2018).
Chemical Reactions and Properties
Heterocyclic compounds exhibit a wide range of chemical reactivities, such as nucleophilic substitutions and electrophilic additions, influenced by their heteroatoms and functional groups. Studies on similar compounds have explored reactions like oxidation and ring transformations (Mitsumoto et al., 2004).
Applications De Recherche Scientifique
Methanol Addition to Complexes
Studies have explored methanol's interaction with various chemical complexes, such as dihapto-coordinated rhenium complexes of furan. Research demonstrates that methanol addition results in the synthesis of dihapto-coordinated 2-methoxy-2,3-dihydrofuran complexes, indicating methanol's role in modifying complex structures through stereoselective addition reactions (Friedman & Harman, 2001).
Enantioselective Carbonyl Allylation
Methanol has been used in the enantioselective carbonyl allylation, crotylation, and tert-prenylation of furan methanols and furfurals, showcasing its utility in the synthesis of optically enriched products. These reactions, facilitated by iridium-catalyzed transfer hydrogenation, highlight methanol's role in producing compounds with potential pharmaceutical applications (Bechem, Patman, Hashmi, & Krische, 2010).
Hydrogenation of Dihydrooxazines
The catalytic hydrogenation of dihydrooxazines in methanol has been investigated, revealing the production of dynamic mixtures of enamines and tetrahydro-2-furanamines. This research provides insights into the versatility of methanol as a solvent in hydrogenation reactions, leading to the formation of valuable amino alcohols and dihydrofurans (Sukhorukov et al., 2008).
Biological Activity of Pyrimidine Derivatives
The synthesis of new pyrimidine derivatives, including those with furan rings, and their preliminary biological screening revealed a significant plant growth-stimulating effect. These findings underscore the potential of utilizing such compounds in agricultural applications to enhance plant growth and productivity (Pivazyan et al., 2019).
Synthesis of Dimethyl Sulfomycinamate
Research on the synthesis of dimethyl sulfomycinamate from methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate demonstrates methanol's utility in complex organic syntheses. This work contributes to the understanding of methanolysis in the context of synthesizing compounds related to the sulfomycin family of antibiotics (Bagley et al., 2005).
Orientations Futures
Propriétés
IUPAC Name |
[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-[5-(pyrimidin-2-ylsulfanylmethyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c20-9-12-8-19(6-7-22-10-12)15(21)14-3-2-13(23-14)11-24-16-17-4-1-5-18-16/h1-5,12,20H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLFLPAONSGSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)C2=CC=C(O2)CSC3=NC=CC=N3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5553161.png)
![1-amino-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5553167.png)
![1-[(2,5-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5553175.png)

![N-(2,4-difluorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5553180.png)
![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5553181.png)

![2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5553195.png)
![methyl 1-[(4-ethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5553199.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B5553203.png)
![8-[2-(4-fluorophenoxy)ethyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5553210.png)
![4,7,7-trimethyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5553228.png)

